molecular formula C11H18N2O4S2 B7534769 4-[(Butylsulfonylamino)methyl]benzenesulfonamide

4-[(Butylsulfonylamino)methyl]benzenesulfonamide

Cat. No. B7534769
M. Wt: 306.4 g/mol
InChI Key: IKPZWLHWSDNVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Butylsulfonylamino)methyl]benzenesulfonamide, also known as BuSulMet, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent. BuSulMet is an important compound in the field of medicinal chemistry, as it has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In addition, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of cancer. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of other diseases, such as diabetes and inflammation. One limitation of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and inflammation. Additionally, future research could focus on improving the solubility of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in water, which would make it easier to work with in lab experiments. Finally, future research could focus on developing new derivatives of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide that have improved therapeutic properties.

Synthesis Methods

4-[(Butylsulfonylamino)methyl]benzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine to form 4-(butylamino)benzenesulfonyl chloride. The second step involves the reaction of the intermediate product with formaldehyde to form 4-[(butylsulfonylamino)methyl]benzenesulfonyl chloride. The final step involves the reaction of the intermediate product with ammonia to form 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in preventing the growth and spread of cancer. In addition to its potential use in cancer treatment, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and inflammation.

properties

IUPAC Name

4-[(butylsulfonylamino)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S2/c1-2-3-8-18(14,15)13-9-10-4-6-11(7-5-10)19(12,16)17/h4-7,13H,2-3,8-9H2,1H3,(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPZWLHWSDNVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Butylsulfonylamino)methyl]benzenesulfonamide

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